1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4ClF5O. This compound is characterized by the presence of both chloro and trifluoromethyl groups attached to a benzene ring, making it a significant molecule in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene typically involves the reaction of 1,1-difluoro-2-chloroethanol with 3-(trifluoromethyl)phenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms enhances its reactivity and binding affinity to various biological molecules. This compound can modulate enzymatic activities and disrupt cellular processes, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 1-[Chloro(difluoro)methoxy]-4-nitrobenzene
- 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene
- 4-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
Uniqueness: 1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chloro and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O/c9-8(13,14)15-6-3-1-2-5(4-6)7(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMRQUFTBUCLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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